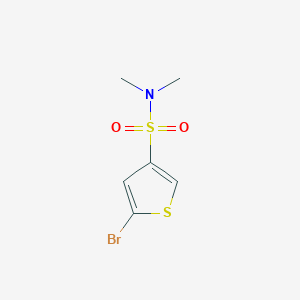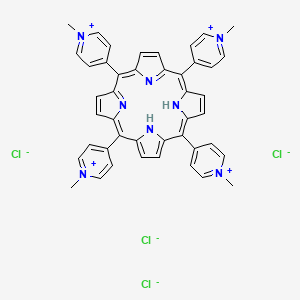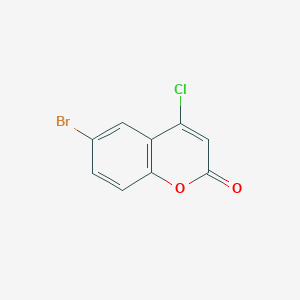![molecular formula C7H14Cl2O3 B13710764 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane](/img/structure/B13710764.png)
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane is an organic compound with the molecular formula C5H10Cl2O2 It is a chlorinated ether, characterized by the presence of chlorine atoms and ether linkages in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane typically involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol. This intermediate is then reacted with sodium methoxide to produce 2-(chloromethoxy)ethanol. Subsequent reactions with ethylene oxide and additional chlorination steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Applications De Recherche Scientifique
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ether linkages provide flexibility and stability to the molecule, allowing it to interact with various molecular targets. The pathways involved include nucleophilic attack on the carbon atoms adjacent to the chlorine atoms, leading to the formation of new bonds and the release of chloride ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-ethoxyethane: Similar structure but with fewer ether linkages.
1,2-Bis(2-chloroethoxy)ethane: Contains two chlorine atoms and two ether linkages, making it more reactive.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a hydroxyl group, making it more hydrophilic.
Uniqueness
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane is unique due to its multiple ether linkages and chlorine atoms, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields of research and industry .
Propriétés
Formule moléculaire |
C7H14Cl2O3 |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
1-(2-chloroethoxy)-2-[2-(chloromethoxy)ethoxy]ethane |
InChI |
InChI=1S/C7H14Cl2O3/c8-1-2-10-3-4-11-5-6-12-7-9/h1-7H2 |
Clé InChI |
NAZWAFBDEPGDBR-UHFFFAOYSA-N |
SMILES canonique |
C(COCCCl)OCCOCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


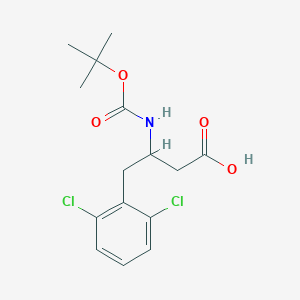
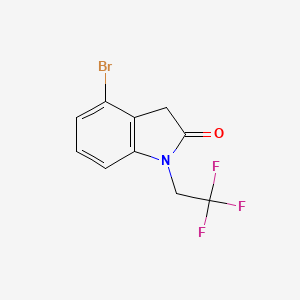

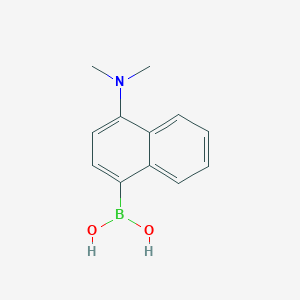
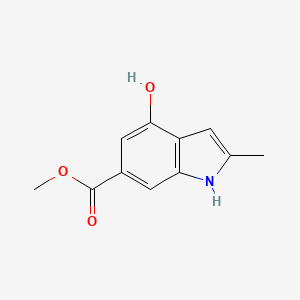
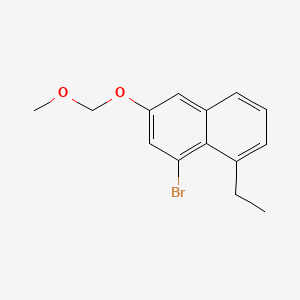
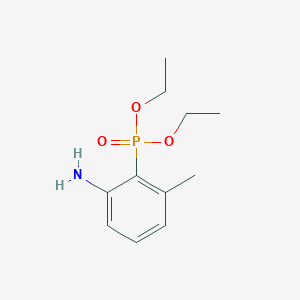
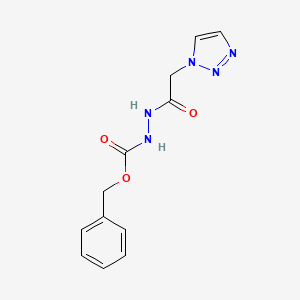
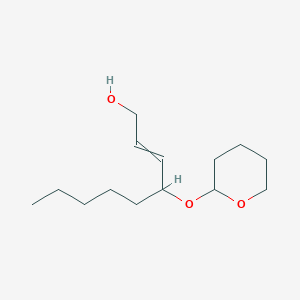
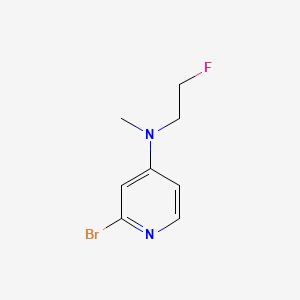
![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)
